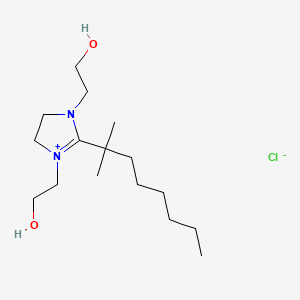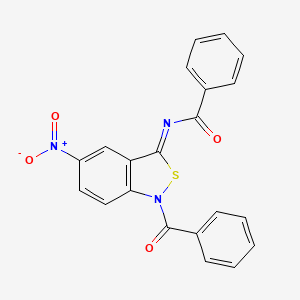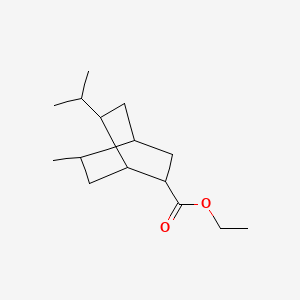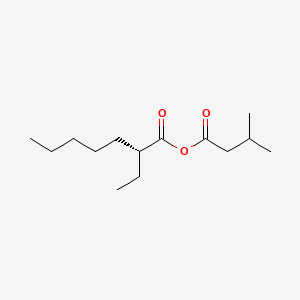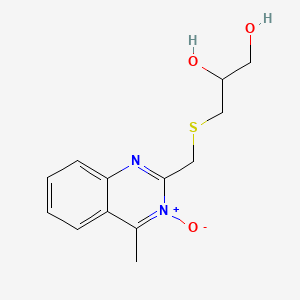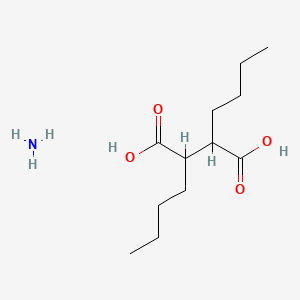
Butanedioic acid, 2,3-dibutyl-, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, 2,3-dibutyl-, ammonium salt is a chemical compound with the molecular formula C12H22O6. It is a derivative of butanedioic acid, commonly known as succinic acid, where two butyl groups are attached to the 2 and 3 positions of the butanedioic acid backbone. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, 2,3-dibutyl-, ammonium salt typically involves the esterification of butanedioic acid with butanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting dibutyl ester is then neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of butanedioic acid and butanol into a reactor, along with the acid catalyst. The reaction mixture is then subjected to distillation to remove excess butanol and water, followed by neutralization with ammonium hydroxide. The final product is purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 2,3-dibutyl-, ammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form butanedioic acid derivatives.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The butyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield butanedioic acid derivatives, while reduction can produce butanediol derivatives.
Scientific Research Applications
Butanedioic acid, 2,3-dibutyl-, ammonium salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of butanedioic acid, 2,3-dibutyl-, ammonium salt involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, 2,3-dihydroxy-, dibutyl ester: A similar compound with hydroxyl groups at the 2 and 3 positions.
Butanedioic acid, 2,3-dihydroxy-, dimethyl ester: Another derivative with dimethyl ester groups.
Butanedioic acid, 2,3-dihydroxy-, ammonium salt: A related compound with ammonium salt instead of dibutyl ester groups.
Uniqueness
Butanedioic acid, 2,3-dibutyl-, ammonium salt is unique due to the presence of both butyl groups and the ammonium salt, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
160520-73-0 |
|---|---|
Molecular Formula |
C12H25NO4 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
azane;2,3-dibutylbutanedioic acid |
InChI |
InChI=1S/C12H22O4.H3N/c1-3-5-7-9(11(13)14)10(12(15)16)8-6-4-2;/h9-10H,3-8H2,1-2H3,(H,13,14)(H,15,16);1H3 |
InChI Key |
RRRYSCSAGNKYJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(CCCC)C(=O)O)C(=O)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



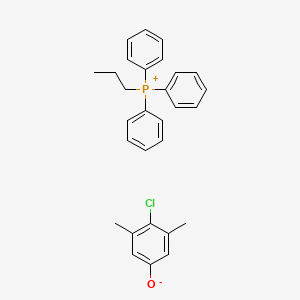
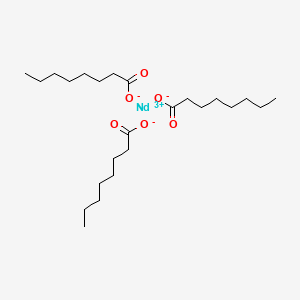

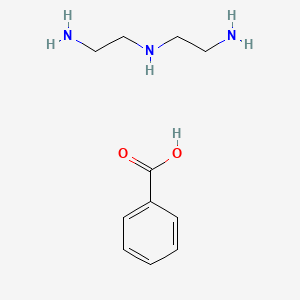
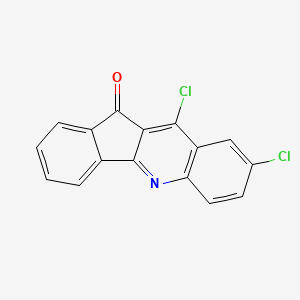
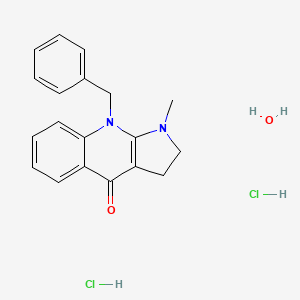

![2-[[Butyl(2-hydroxyethyl)amino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12690924.png)
